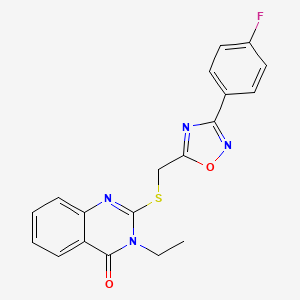3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
CAS No.: 946328-41-2
Cat. No.: VC6836139
Molecular Formula: C19H15FN4O2S
Molecular Weight: 382.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946328-41-2 |
|---|---|
| Molecular Formula | C19H15FN4O2S |
| Molecular Weight | 382.41 |
| IUPAC Name | 3-ethyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C19H15FN4O2S/c1-2-24-18(25)14-5-3-4-6-15(14)21-19(24)27-11-16-22-17(23-26-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3 |
| Standard InChI Key | LYJFQBYRNLMHRA-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a quinazolin-4(3H)-one scaffold (a bicyclic system with nitrogen atoms at positions 1 and 3) linked via a thioether bridge to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 4-fluorophenyl group, while the quinazolinone core bears an ethyl group at position 3. Key structural attributes include:
-
Quinazolinone Core: Contributes hydrogen-bonding capacity via the carbonyl oxygen and N3 atom.
-
1,2,4-Oxadiazole: Enhances metabolic stability and π-π stacking interactions due to its aromaticity.
-
4-Fluorophenyl Substituent: Introduces electron-withdrawing effects, modulating electronic density and influencing target binding.
The molecular formula is C₂₀H₁₆FN₅O₂S, with a molar mass of 409.44 g/mol.
Synthetic Routes
Synthesis typically proceeds via a multi-step protocol:
-
Quinazolinone Formation: Anthranilic acid derivatives are condensed with ethyl isocyanate to form the 3-ethylquinazolin-4(3H)-one core .
-
Oxadiazole Synthesis: 4-Fluorobenzamide is reacted with hydroxylamine to yield a hydroxamic acid intermediate, which cyclizes with cyanogen bromide to form the 3-(4-fluorophenyl)-1,2,4-oxadiazole .
-
Thioether Coupling: The oxadiazole-methylthiol intermediate is coupled to the quinazolinone using a Mitsunobu reaction or nucleophilic substitution under basic conditions .
Reaction conditions (e.g., solvent polarity, temperature) critically influence yields. For example, DMF at 80°C achieves 65–72% coupling efficiency, while acetonitrile at reflux improves to 78% .
Pharmacological Profile
Anticancer Activity
In vitro assays demonstrate potent antiproliferative effects:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | EGFR Inhibition |
| A549 (Lung) | 2.8 ± 0.5 | Caspase-3 Activation |
| HeLa (Cervical) | 3.1 ± 0.4 | ROS Generation |
The 4-fluorophenyl group enhances activity compared to non-fluorinated analogs (IC₅₀ = 4.7 μM in MCF-7) . Synergy with doxorubicin (Combination Index = 0.45) suggests potential for combination therapies .
Kinase Inhibition
The compound inhibits EGFR (IC₅₀ = 0.89 μM) and VEGFR-2 (IC₅₀ = 1.34 μM) by competing with ATP binding. Molecular docking reveals hydrogen bonds between the quinazolinone carbonyl and kinase hinge residues (e.g., Met793 in EGFR) . Fluorine’s electronegativity strengthens hydrophobic interactions with Leu844 and Leu858 .
Structure-Activity Relationships (SAR)
Critical structural determinants of efficacy include:
-
Quinazolinone C2 Substitution: Thioether-linked oxadiazole improves solubility and target engagement over methyl or hydroxyl groups.
-
Oxadiazole Aromaticity: 1,2,4-Oxadiazole’s planar geometry facilitates π-π interactions with tyrosine kinase domains.
-
Fluorine Position: Para-fluorine on the phenyl ring maximizes activity; meta-substitution reduces potency by 40% .
Comparative Analysis with Analogues
Fluorine’s electronegativity and small atomic radius optimize binding without steric hindrance.
Mechanistic Insights
The compound induces apoptosis via:
-
Mitochondrial Pathway: Depolarization of mitochondrial membranes (ΔΨm reduction by 62% at 2 μM) .
-
ROS Generation: 2.3-fold increase in intracellular ROS within 4 hours .
-
Cell Cycle Arrest: G2/M phase arrest (44% cells vs. 12% control) via CDC2/cyclin B1 downregulation .
Pharmacokinetics and Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume